An In-depth Technical Guide to 5-Methoxyoxindole: A Key Intermediate in Drug Discovery
An In-depth Technical Guide to 5-Methoxyoxindole: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxindole Scaffold
The oxindole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its unique combination of a fused aromatic and a lactam ring provides a versatile scaffold for the design of therapeutic agents targeting a wide array of biological targets. Within this important class of molecules, 5-Methoxyoxindole has emerged as a crucial building block, particularly in the synthesis of targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-Methoxyoxindole, with a focus on its role in the development of kinase inhibitors.
Chemical Properties and Structure of 5-Methoxyoxindole
5-Methoxyoxindole, also known as 5-methoxy-1,3-dihydro-2H-indol-2-one, is a white to yellowish solid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7699-18-5 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Melting Point | 152-154 °C | [1] |
| Boiling Point (Predicted) | 360.7 ± 42.0 °C | [1] |
| Solubility | Poor in water; Soluble in alcohol and organic solvents. | [1] |
| Appearance | White to yellowish solid | [1] |
Structural Elucidation: A Spectroscopic Overview
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, the methylene protons at the 3-position of the oxindole ring, the methoxy protons, and the amine proton. The aromatic protons would likely appear as a set of coupled multiplets in the downfield region. The methylene protons would present as a singlet, and the methoxy protons would also be a sharp singlet, typically further upfield. The NH proton would appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal nine distinct carbon signals. The carbonyl carbon of the lactam would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with the carbon attached to the methoxy group being significantly shielded. The methylene carbon and the methoxy carbon would have characteristic chemical shifts in the upfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups present in 5-Methoxyoxindole. Characteristic absorption bands would be observed for the N-H stretch of the lactam, the C=O (amide) stretch, C-O stretching of the methoxy group, and C-H stretching of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of 5-Methoxyoxindole with the molecular ion peak (M+) appearing at an m/z corresponding to its molecular weight (163.17). Fragmentation patterns would provide further structural information.
Synthesis of 5-Methoxyoxindole: A Methodological Approach
A common synthetic route to 5-Methoxyoxindole involves the oxidation of an appropriate indole derivative.[1] A more detailed and specific protocol, however, is crucial for reproducible and scalable synthesis in a research and development setting. One established method involves the cyclization of a substituted aniline derivative.
Experimental Protocol: Synthesis via Cyclization
This protocol outlines a general procedure for the synthesis of 5-Methoxyoxindole, which may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Preparation of the Precursor
The synthesis often begins with a commercially available substituted aniline, such as 4-methoxyaniline. This starting material is then subjected to a reaction that introduces the necessary functional groups for the subsequent cyclization.
Step 2: Cyclization to form the Oxindole Ring
The functionalized aniline derivative is then treated with a cyclizing agent under appropriate reaction conditions (e.g., strong acid) to facilitate the formation of the five-membered lactam ring, yielding 5-Methoxyoxindole.
Step 3: Purification
The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to obtain pure 5-Methoxyoxindole.
Caption: Generalized workflow for the synthesis of 5-Methoxyoxindole.
The Pivotal Role of 5-Methoxyoxindole in Drug Development
5-Methoxyoxindole serves as a critical intermediate in the synthesis of several important pharmaceutical compounds, most notably in the development of tyrosine kinase inhibitors.
Case Study: Synthesis of Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The synthesis of Sunitinib relies on the use of a substituted oxindole core, and 5-Methoxyoxindole can be a key precursor for analogs of this drug. The general synthetic strategy involves the Knoevenagel condensation of 5-Methoxyoxindole with a substituted pyrrole-aldehyde. This reaction forms the characteristic indolin-2-one scaffold that is essential for the biological activity of Sunitinib and its derivatives.
Biological Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Sunitinib and its analogs primarily exert their anti-cancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor.[2][3][4][5] This activation initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, survival, and increased vascular permeability.[2][3][4][5][6]
Key downstream signaling pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.[4]
-
The PI3K/Akt Pathway: This pathway is critical for endothelial cell survival and migration.[2][3][5]
-
The p38 MAPK Pathway: This pathway is also involved in cell migration and angiogenesis.[3]
By inhibiting the kinase activity of VEGFR-2, compounds derived from 5-Methoxyoxindole, such as Sunitinib, effectively block these downstream signaling pathways, thereby inhibiting angiogenesis and suppressing tumor growth.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Sunitinib.
While 5-Methoxyoxindole is primarily recognized as a synthetic intermediate, the broader class of 5-methoxyindole derivatives has been shown to possess a range of biological activities, including anti-inflammatory and anti-cancer properties.[7] Further research is warranted to explore the intrinsic biological effects of 5-Methoxyoxindole itself.
Conclusion
5-Methoxyoxindole is a compound of significant interest to the chemical and pharmaceutical sciences. Its well-defined chemical structure and reactivity make it an invaluable building block for the synthesis of complex, biologically active molecules. Its established role as a key intermediate in the production of potent kinase inhibitors like Sunitinib highlights its importance in the ongoing development of targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and the biological pathways targeted by its derivatives is essential for researchers and scientists working at the forefront of drug discovery and development.
References
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
